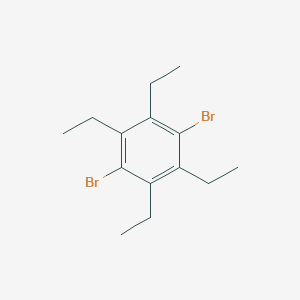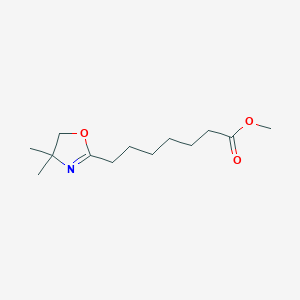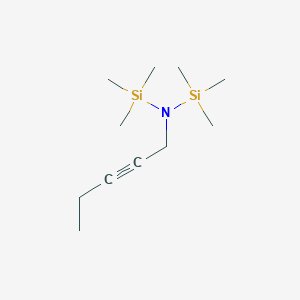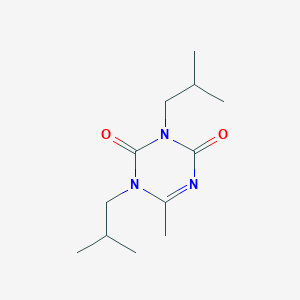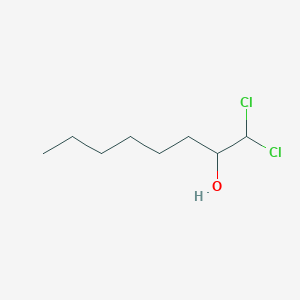
1,1-Dichlorooctan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichlorooctan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an octane chain
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of octanone.
Reduction: Formation of octanol.
Substitution: Formation of various substituted octanols depending on the nucleophile used.
科学研究应用
1,1-Dichlorooctan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,1-Dichlorooctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Octan-2-OL: Does not have chlorine atoms, resulting in different chemical properties and reactivity.
1,2-Dichlorooctan-2-OL: Has chlorine atoms at different positions, leading to variations in its chemical behavior.
Uniqueness
1,1-Dichlorooctan-2-OL is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
99706-66-8 |
|---|---|
分子式 |
C8H16Cl2O |
分子量 |
199.11 g/mol |
IUPAC 名称 |
1,1-dichlorooctan-2-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3 |
InChI 键 |
IKNJWGFUFJWMCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)


